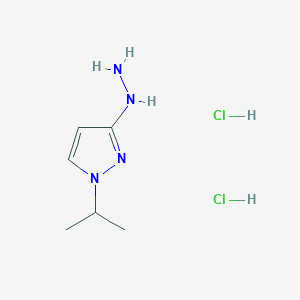
1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2503207-41-6 . It has a molecular weight of 223.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H8F3N.ClH/c10-6-3-5(9(13)1-2-9)4-7(11)8(6)12;/h3-4H,1-2,13H2;1H . This indicates that the molecule consists of a cyclopropane ring with an amine group and a trifluorophenyl group attached to it .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 213.9±40.0 °C at 760 mmHg . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
The development of novel synthetic methods for β-substituted-trifluoromethyl-ethenes demonstrates the utility of trifluoromethylated compounds in chemical synthesis. Such methods provide access to a variety of compounds under mild conditions, highlighting the importance of trifluorophenyl derivatives in facilitating complex chemical reactions (Meyer & El Qacemi, 2020).
Advances in Catalysis
Research into the metal-free reduction of secondary and tertiary N-phenyl amides showcases the catalytic potential of trifluorophenyl compounds. The use of tris(pentafluorophenyl)boron as a catalyst for hydrosilylation exemplifies the role of fluorinated compounds in enhancing reaction efficiency and selectivity, especially under mild conditions (Chadwick et al., 2014).
Biological Activity Studies
A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrates the biological activity potential of compounds derived from trifluorophenyl cyclopropanes. These studies indicate their significance in the development of new pharmaceuticals with potential antibacterial and cytotoxic properties (Noolvi et al., 2014).
Functional Materials Development
The synthesis of novel fluorinated polyimides from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene highlights the impact of trifluorophenyl derivatives on materials science. These polyimides exhibit remarkable solubility, thermal stability, and low dielectric constants, making them suitable for advanced material applications (Chung & Hsiao, 2008).
Gas Separation Technologies
Hyperbranched polyimides synthesized using trifluorophenyl derivatives underscore the role of such compounds in enhancing the efficiency of gas separation technologies. These materials offer a unique combination of properties that are critical for high-performance gas separation applications (Fang et al., 2000).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-6-3-5(9(13)1-2-9)4-7(11)8(6)12;/h3-4H,1-2,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLNESRQNABJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C(=C2)F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2603811.png)
![(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B2603815.png)
![N-Ethyl-N-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2603817.png)




![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2603822.png)

![2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2603825.png)


